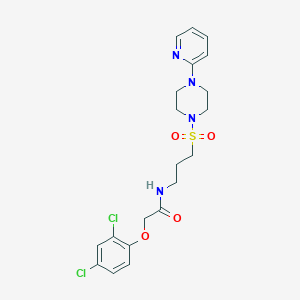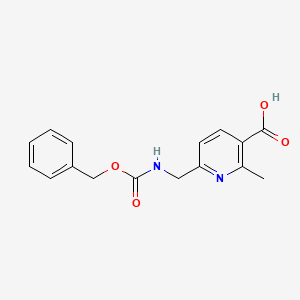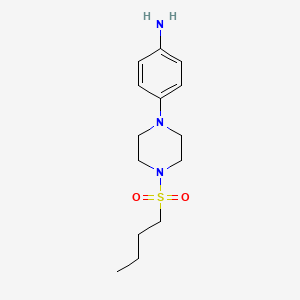
4-(4-Butylsulfonylpiperazin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “4-(4-Butylsulfonylpiperazin-1-yl)aniline” consists of 14 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, anilines are known to participate in various reactions such as acylhydrazone formation and exchange .Aplicaciones Científicas De Investigación
Degradation of Aniline Compounds
- Insight 1: Rice straw biochar activated persulfate has been found effective in degrading aniline, achieving a degradation efficiency of 94.1% in 80 minutes. This process is relevant in water treatment and environmental cleanup (Wu et al., 2018).
Copolymerization and Chemical Properties
- Insight 2: 4-anilino-1-butanesulfonic acid sodium salt has been utilized in synthesizing water-soluble polymers with high redox cyclability, indicating potential applications in electronics and materials science (Kim et al., 1994).
- Insight 3: The chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines has been explored, resulting in water-soluble and self-doped polyaniline derivatives. These findings suggest applications in conducting polymers and electronics (Prévost et al., 1999).
Therapeutic and Biological Potential
- Insight 4: Sulfonamide derivatives synthesized from aniline have shown inhibitory properties on certain enzymes, highlighting their potential as therapeutic agents for diseases like Alzheimer's and glaucoma (Kazancioglu & Senturk, 2020).
Corrosion Inhibition
- Insight 5: A synthesized thiophene Schiff base using an aniline derivative has been studied for its corrosion inhibition properties in acid solutions, demonstrating potential applications in material protection and engineering (Daoud et al., 2014).
Kinetic and Mechanistic Investigations
- Insight 6: Studies on the degradation of sulfamethazine, a compound containing an aniline moiety, reveal insights into degradation kinetics and mechanisms in persulfate oxidation processes. This research contributes to understanding the removal of contaminants in environmental engineering (Fan et al., 2015).
Electropolymerization Studies
- Insight 7: Research on the electropolymerization of disulfide-containing aniline derivatives indicates potential in creating novel conducting polymers with unique electrical properties (Cho et al., 2001).
Safety and Hazards
Direcciones Futuras
While specific future directions for “4-(4-Butylsulfonylpiperazin-1-yl)aniline” are not available, there have been recent advances in the applications of substituted polyanilines in diverse fields such as sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, anticorrosion materials, and a variety of biological applications .
Propiedades
IUPAC Name |
4-(4-butylsulfonylpiperazin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-2-3-12-20(18,19)17-10-8-16(9-11-17)14-6-4-13(15)5-7-14/h4-7H,2-3,8-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUQXIUJHMLMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827118.png)
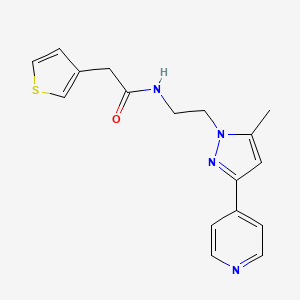
![N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2827122.png)
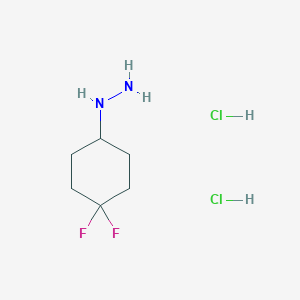


![2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2827128.png)
![4-[1-(3-Methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2827131.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2827134.png)
![4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid](/img/structure/B2827135.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2827136.png)
![4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde](/img/structure/B2827137.png)
